molecular formula C16H23N3O2 B11738870 2-methoxy-4-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)phenol

2-methoxy-4-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)phenol

Cat. No.: B11738870
M. Wt: 289.37 g/mol
InChI Key: LXOKXFUUGNVBKB-UHFFFAOYSA-N
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Description

2-methoxy-4-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)phenol is an organic compound that belongs to the class of phenols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)phenol typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxy-4-formylphenol with 3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

2-methoxy-4-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-4-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cyclooxygenase enzymes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-(methoxymethyl)phenol: Similar in structure but lacks the pyrazole moiety.

    4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar phenol structure but different substituents.

Uniqueness

2-methoxy-4-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)phenol is unique due to the presence of both a methoxy group and a pyrazole moiety, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

2-methoxy-4-[[[3-methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]methyl]phenol

InChI

InChI=1S/C16H23N3O2/c1-11(2)9-19-10-14(12(3)18-19)17-8-13-5-6-15(20)16(7-13)21-4/h5-7,10-11,17,20H,8-9H2,1-4H3

InChI Key

LXOKXFUUGNVBKB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC(=C(C=C2)O)OC)CC(C)C

Origin of Product

United States

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